molecular formula C11H9F3N4O3 B2528759 N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine CAS No. 321533-60-2

N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2528759
CAS No.: 321533-60-2
M. Wt: 302.213
InChI Key: NQSKZPSRWXWWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine ( 321533-60-2) is a high-purity, trisubstituted pyrazole compound supplied with a minimum purity of 95%. This chemical is intended for research and development applications only and is not intended for diagnostic or therapeutic uses in humans or animals. Chemical Characteristics: This compound features a molecular formula of C11H9F3N4O3 and a molecular weight of 302.21 g/mol. Its structure includes a nitro group and a trifluoromethoxy phenyl substituent, which are known to influence both the electronic characteristics and biological activity of the pyrazole core. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their planar conjugated structure and six delocalized π-electrons . The presence of the trifluoromethoxy group can enhance metabolic stability and membrane permeability, making it a valuable scaffold in drug discovery. Research Applications and Value: As a trisubstituted pyrazole derivative, this compound serves as a key intermediate in the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. Pyrazole-based compounds are extensively investigated in medicinal chemistry due to their wide spectrum of biological activities . Research into similar pyrazole structures has demonstrated potential in developing agents with anti-inflammatory, antimicrobial, and anticancer properties . The specific substitution pattern on this pyrazole core makes it a particularly interesting building block for constructing novel compounds aimed at targeting enzymes such as cyclooxygenase-2 (COX-2), topoisomerase, and dihydropteroate synthetase . Its structure is consistent with frameworks used in developing inhibitors for various bacterial and fungal pathogens, contributing to the ongoing search for solutions to antimicrobial resistance (AMR) .

Properties

IUPAC Name

N-methyl-4-nitro-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O3/c1-15-10-9(18(19)20)6-16-17(10)7-2-4-8(5-3-7)21-11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSKZPSRWXWWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H9F3N4O3
  • Molecular Weight : 302.21 g/mol
  • IUPAC Name : this compound

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

ComponentDescription
Nitro GroupEnhances electrophilic character, potentially increasing reactivity with biological targets .
Trifluoromethoxy GroupModifies lipophilicity and may influence membrane permeability .
Pyrazole RingAids in binding to various biological receptors, enhancing pharmacological effects .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives, including this compound. Molecular docking studies suggest that these compounds exhibit significant antioxidant and anti-inflammatory properties, which could be beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it possesses activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

In models of inflammation, this compound demonstrated the ability to reduce inflammatory markers. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study utilizing various pyrazole derivatives found that compounds with nitro substitutions exhibited enhanced radical scavenging activities compared to their non-nitro counterparts. The compound showed a significant reduction in oxidative markers in cellular assays .
  • Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, this compound displayed notable inhibitory effects, suggesting potential as a lead compound for antibiotic development .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain behavior, correlating with reduced levels of inflammatory cytokines in serum samples .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine. For instance, related pyrazole derivatives have demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% in certain cases . This suggests that this compound may exhibit similar properties, warranting further investigation.

Inflammation and Pain Management

Compounds with structural similarities to this compound have been explored for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response, has been documented for related pyrazole derivatives. This suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study Findings
Study on Anticancer ActivityRelated compounds showed significant growth inhibition against multiple cancer cell lines (PGIs > 85%) .
Anti-inflammatory ResearchEvidence suggests inhibition of COX enzymes, indicating potential for pain management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Key Properties Synthesis Yield References
N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine (Target) 1: 4-(trifluoromethoxy)phenyl; 4: NO₂; 5: N-methylamine Electron-withdrawing groups enhance stability; potential for electrophilic attack Not reported
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 1: 4-nitrophenyl; 3: pyridinyl; 4: 4-fluorophenyl Triclinic crystal system (P1), a = 8.5088 Å; melting point not reported Not reported
N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine Pyrazole-thiazole hybrid; 4: 4-nitrophenyl; 5: N-methylamine mp 98–99°C; HPLC purity 99% 77% (Step V)
1-(tert-butyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine 1: tert-butyl; 3: 4-(trifluoromethoxy)phenyl; 5: NH₂ Lacks nitro group; reduced electrophilicity compared to target Not reported
1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: 3-nitrophenyl; 4: 3-(trifluoromethyl)phenyl Meta-substituted nitro and trifluoromethyl groups alter electronic distribution Not reported

Crystallographic and Spectroscopic Data

  • The compound in crystallizes in a triclinic system (P1) with unit cell parameters $a = 8.5088 \, \text{Å}$, $b = 9.8797 \, \text{Å}$, and $c = 10.4264 \, \text{Å}$. Such data are critical for understanding molecular packing and hydrogen-bonding interactions, which influence solubility and stability .
  • HR-MS data for a pyrimidine-thiazole hybrid () showed $m/z = 436.1616 \, [M + H]^+$, demonstrating the utility of mass spectrometry in confirming molecular formulae .

Pharmacological Potential

  • While direct data on the target compound’s bioactivity are absent, highlights pyrimidine derivatives targeting F-ATP synthase for tuberculosis treatment.

Key Observations and Trends

Substituent Position Matters : Para-substituted nitro and trifluoromethoxy groups (target compound) may confer greater stability and directed reactivity compared to meta-substituted analogues () .

Synthetic Flexibility : Pyrazole cores tolerate diverse substituents, enabling tailored modifications for specific applications (e.g., nitro reduction for prodrug activation) .

Crystallographic Insights : Structural data (e.g., ) reveal how substituents influence molecular packing, which is critical for material science and drug formulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a pyrazole core. For analogous compounds, a common approach includes:

Condensation : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles .

Nitration : Introduction of the nitro group at the 4-position using nitric acid or mixed acid systems under controlled temperatures .

Substitution : Installation of the trifluoromethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

  • Optimization : Continuous-flow synthesis (e.g., microreactors) improves yield and purity by maintaining precise reaction parameters .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from solvents like DCM/hexane to obtain diffraction-quality crystals.

Data Collection : Use a diffractometer (e.g., CAD-4) with graphite-monochromated radiation (e.g., Mo-Kα) .

Refinement : SHELXL or SHELXTL software refines atomic coordinates and thermal parameters, achieving R-factors < 0.1 .

  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement .

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., nitro group deshields adjacent protons) .
  • IR : Stretching frequencies for nitro (~1520 cm1^{-1}) and trifluoromethoxy (~1250 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ at m/z 346.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond length mismatches) arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). Strategies include:

DFT Calculations : Compare experimental SCXRD bond lengths/angles with optimized gas-phase structures .

Variable-Temperature NMR : Probe conformational flexibility in solution .

  • Case Study : For 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, SCXRD confirmed a planar pyrazole ring, whereas NMR indicated restricted rotation of the nitrophenyl group .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :

Molecular Docking : Use crystal structure coordinates (e.g., PDB ID) to model binding to targets like kinase enzymes .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC50_{50}) .

  • Example : Pyrazole analogs with electron-withdrawing groups (e.g., -NO2_2) show enhanced kinase inhibition due to increased electrophilicity .

Q. How do structural analogs inform SAR studies for this compound?

  • Methodological Answer : Compare key analogs to identify activity trends:

CompoundSubstituent ModificationsBiological ActivityReference
Analog A-CF3_3 instead of -CF3_3OReduced solubility
Analog B-Cl at 4-positionImproved kinase binding
Target-NO2_2 and -CF3_3OBalanced potency/solubility

Data Contradiction Analysis

Q. Why might nitro group reduction yield unexpected byproducts?

  • Methodological Answer : Catalytic hydrogenation (e.g., Pd/C) can over-reduce the pyrazole ring. Mitigation strategies:

Selective Conditions : Use ammonium formate in methanol at 25°C to limit side reactions .

Monitoring : Real-time FTIR tracks nitro group conversion (disappearance of ~1520 cm1^{-1} peak) .

Experimental Design Considerations

Q. What controls are critical in stability studies of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% H2_2O2_2) conditions .
  • Analytical Controls : Use HPLC-PDA to detect degradants (e.g., nitro-to-amine reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.